molecular formula C20H21F3N4O6 B11491704 N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide

N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide

Cat. No.: B11491704
M. Wt: 470.4 g/mol
InChI Key: DEVKQXFULQVJCI-UHFFFAOYSA-N
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Description

N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a pyrrolo[2,3-d]pyrimidine core, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide typically involves multi-step organic synthesis The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, which is achieved through a cyclization reaction involving appropriate precursors

Subsequent steps involve the attachment of the dimethoxyphenyl group via a Friedel-Crafts alkylation reaction, followed by the introduction of the propanamide moiety through amidation reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient use of reagents, and implementing purification techniques such as crystallization and chromatography to obtain the compound in high purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules

Biology

In biological research, the compound’s ability to interact with specific biomolecules makes it a candidate for studying enzyme inhibition and receptor binding. Its structural analogs may be used to probe the mechanisms of biological processes at the molecular level.

Medicine

In medicinal chemistry, N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide is investigated for its potential therapeutic properties. Its ability to modulate specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, the compound’s unique properties may be exploited for the development of advanced materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-methyl-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide
  • N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-ethyl-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide

Uniqueness

The presence of the trifluoromethyl group in N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties and making it a more effective candidate for drug development.

Properties

Molecular Formula

C20H21F3N4O6

Molecular Weight

470.4 g/mol

IUPAC Name

N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide

InChI

InChI=1S/C20H21F3N4O6/c1-4-13(28)26-19(20(21,22)23)14-15(24-17(19)30)27(18(31)25-16(14)29)8-7-10-5-6-11(32-2)12(9-10)33-3/h5-6,9H,4,7-8H2,1-3H3,(H,24,30)(H,26,28)(H,25,29,31)

InChI Key

DEVKQXFULQVJCI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1(C2=C(NC1=O)N(C(=O)NC2=O)CCC3=CC(=C(C=C3)OC)OC)C(F)(F)F

Origin of Product

United States

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